![molecular formula C24H19N3O5 B3613217 N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3613217.png)
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as MLN4924, is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). It has been found to have potential therapeutic applications in a variety of diseases, including cancer, viral infections, and autoimmune disorders.
Mecanismo De Acción
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide works by inhibiting the activity of the NAE enzyme, which is responsible for the activation of the NEDD8 protein. NEDD8 is a small ubiquitin-like modifier (SUMO) protein that is involved in the regulation of protein degradation. By inhibiting NAE activity, this compound prevents the activation of NEDD8, which in turn inhibits the degradation of proteins involved in cell cycle regulation and DNA repair. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest in the G1 phase, which is associated with downregulation of cyclin-dependent kinases (CDKs) and upregulation of CDK inhibitors. It also induces apoptosis by activating caspases and downregulating anti-apoptotic proteins. In addition, this compound has been found to inhibit angiogenesis and promote autophagy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for the NAE enzyme, which makes it a valuable tool for studying the ubiquitin-proteasome pathway. However, its potency and selectivity can also be a limitation, as it may not be effective in all types of cancer cells. In addition, this compound has been found to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of research is the development of combination therapies that target multiple pathways involved in cancer progression. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Finally, there is a need for further investigation into the potential use of this compound in the treatment of viral infections and autoimmune disorders.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of the NAE enzyme, which is involved in the regulation of the ubiquitin-proteasome pathway. This pathway plays a critical role in the degradation of proteins, including those involved in cell cycle regulation and DNA repair. By inhibiting NAE activity, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c1-14(28)25-16-4-6-17(7-5-16)26-22(29)15-3-12-20-21(13-15)24(31)27(23(20)30)18-8-10-19(32-2)11-9-18/h3-13H,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRYPXPKEDHMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(diethylamino)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3613134.png)
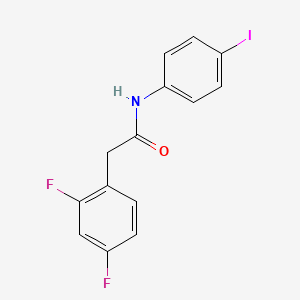
![N-(4-methoxyphenyl)-3-methyl-N-[(4-methylphenyl)sulfonyl]benzamide](/img/structure/B3613143.png)
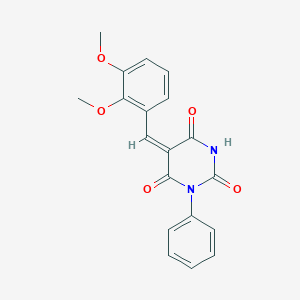
![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3613155.png)
![2-[(3-bromo-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3613177.png)
![1'-[(4-phenyl-1-piperazinyl)methyl]spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B3613184.png)
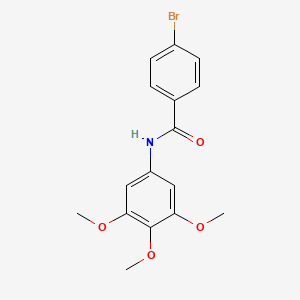
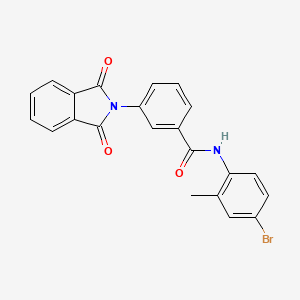


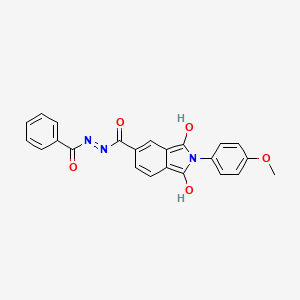
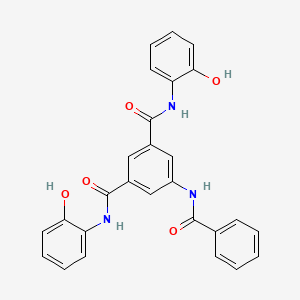
![4-methyl-3-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B3613224.png)